molecular formula C18H19N3O4 B4056559 3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide

3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B4056559
M. Wt: 341.4 g/mol
InChI Key: GKUCSKIIVVLJSG-UHFFFAOYSA-N
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Description

3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isobutyrylamino group attached to the benzamide core, along with a 2-methyl-4-nitrophenyl substituent. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide typically involves a multi-step process:

    Nitration of 2-methyl aniline: The starting material, 2-methyl aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitroaniline.

    Acylation: The 2-methyl-4-nitroaniline is then acylated with isobutyryl chloride in the presence of a base such as pyridine to form 3-(isobutyrylamino)-2-methyl-4-nitrobenzene.

    Coupling with benzoyl chloride: Finally, the intermediate is coupled with benzoyl chloride in the presence of a base like triethylamine to produce this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Lithium Aluminum Hydride (LiAlH4): This reagent is used for the reduction of the amide group to an amine.

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents can be used under mild conditions to introduce halogen substituents.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Halogenated Compounds: Substitution reactions can introduce halogen atoms, resulting in halogenated benzamides.

Scientific Research Applications

Chemistry

In chemistry, 3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

Medicinally, benzamide derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. This compound may serve as a lead compound in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and isobutyrylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(isobutyrylamino)-N-(4-nitrophenyl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(2-methyl-4-nitrophenyl)benzamide: Lacks the isobutyrylamino group.

    3-(isobutyrylamino)-N-phenylbenzamide: Lacks the nitro and methyl groups.

Uniqueness

3-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and isobutyrylamino groups allows for a wide range of chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11(2)17(22)19-14-6-4-5-13(10-14)18(23)20-16-8-7-15(21(24)25)9-12(16)3/h4-11H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCSKIIVVLJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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